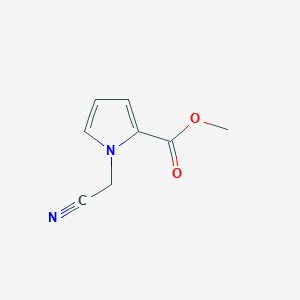

methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(cyanomethyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRDJXPPAFDJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The pyrrole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] This guide details a robust and efficient synthetic methodology, focusing on the N-alkylation of methyl 1H-pyrrole-2-carboxylate. It elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and discusses the critical parameters influencing the reaction's success. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related pyrrole derivatives.

Introduction: The Significance of Pyrrole Derivatives

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast number of natural products and synthetic compounds with significant biological activity.[1][2][3][4] Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its importance in biological systems.[3] In the realm of medicinal chemistry, pyrrole derivatives are highly valued for their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3][4]

The target molecule, this compound, incorporates two key functional groups: a cyanomethyl substituent at the nitrogen atom and a methyl ester at the 2-position. The cyanomethyl group can serve as a versatile handle for further chemical transformations, while the ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other modifications. This strategic combination of functionalities makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Strategy: N-Alkylation of Methyl 1H-pyrrole-2-carboxylate

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of the corresponding N-unsubstituted pyrrole precursor, methyl 1H-pyrrole-2-carboxylate.[5] This reaction involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an appropriate electrophile, in this case, a cyanomethylating agent.

Mechanistic Rationale

The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5), and therefore requires a suitable base to generate the pyrrolide anion. This anion is a potent nucleophile that can readily react with an electrophilic carbon atom. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions.

The overall transformation can be depicted as follows:

Caption: General mechanism for the N-alkylation of pyrrole.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This procedure has been optimized for efficiency and reproducibility.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Methyl 1H-pyrrole-2-carboxylate | 125.13 | ≥98% | Commercially available |

| Sodium hydride (NaH), 60% dispersion in mineral oil | 24.00 | 60% | Commercially available |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | ≥99.8% | Commercially available |

| Chloroacetonitrile | 75.50 | ≥99% | Commercially available |

| Diethyl ether | 74.12 | ≥99.5% | Commercially available |

| Saturated aqueous sodium bicarbonate | - | - | Prepared in-house |

| Brine | - | - | Prepared in-house |

| Anhydrous magnesium sulfate | 120.37 | ≥99.5% | Commercially available |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add methyl 1H-pyrrole-2-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely. The use of an anhydrous solvent is crucial to prevent the quenching of the sodium hydride.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. The addition of NaH should be done slowly to control the evolution of hydrogen gas.

-

Anion Formation: Stir the reaction mixture at 0 °C for 30 minutes. The formation of the pyrrolide anion is typically accompanied by a slight color change.

-

Alkylation: Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture via the dropping funnel.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Causality and Field-Proven Insights

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for deprotonating the pyrrole nitrogen. Its insolubility in most organic solvents necessitates a polar aprotic solvent like DMF to facilitate the reaction. Other bases such as potassium tert-butoxide can also be used.[6]

-

Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction as it effectively solvates the sodium cation of the pyrrolide salt, enhancing the nucleophilicity of the pyrrolide anion.

-

Electrophile: Chloroacetonitrile is a suitable electrophile for introducing the cyanomethyl group. Bromoacetonitrile can also be used and may be more reactive, potentially leading to shorter reaction times.

-

Temperature Control: The initial cooling to 0 °C during the addition of NaH is a critical safety measure to control the exothermic reaction and the rate of hydrogen gas evolution. The subsequent warming to room temperature allows the alkylation reaction to proceed at a reasonable rate.

-

Purification: Column chromatography is generally required to remove unreacted starting materials and any byproducts, ensuring the high purity of the final product.

Conclusion

The N-alkylation of methyl 1H-pyrrole-2-carboxylate with chloroacetonitrile provides a reliable and efficient route to this compound. This in-depth guide has outlined the key synthetic considerations, provided a robust experimental protocol, and offered insights into the critical parameters that govern the success of this transformation. The resulting product is a versatile intermediate poised for further elaboration in the synthesis of novel drug candidates and other functional organic molecules.

References

-

Synthesis and Evaluation of Pyrrole Derivatives. ijrpr. [Link]

-

Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. ResearchGate. [Link]

-

Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. SYNTHETIC COMMUNICATIONS. [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]

-

Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science. [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

This guide provides a comprehensive technical overview of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical properties, a detailed synthesis protocol, reactivity profile, and potential applications, grounded in established scientific principles and supported by authoritative references.

Introduction: A Versatile Pyrrole Scaffold

This compound (CAS No. 123257-07-8) is a polysubstituted pyrrole derivative featuring a synthetically versatile cyanomethyl group at the nitrogen atom and a methyl ester at the 2-position.[1] The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The presence of the cyanomethyl and ester functionalities on this particular pyrrole derivative offers multiple avenues for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. This guide will serve as a practical resource for harnessing the full potential of this compound in your research and development endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis. The key properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 123257-07-8 | [1][5] |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 79-80 °C | [1] |

| Boiling Point (Predicted) | 296.1 ± 20.0 °C | [1] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Analysis (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyrrole Protons (H3, H4, H5): Three distinct signals are expected in the aromatic region (δ 6.0-7.5 ppm). The protons at C3, C4, and C5 will likely appear as doublets of doublets or multiplets, with coupling constants characteristic of a 2-substituted pyrrole.

-

Cyanomethyl Protons (-CH₂CN): A singlet is anticipated around δ 5.0-5.5 ppm, deshielded by the adjacent nitrogen and the cyano group.

-

Methyl Ester Protons (-OCH₃): A sharp singlet is expected in the upfield region, typically around δ 3.7-3.9 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl, is expected around δ 160-165 ppm.

-

Pyrrole Carbons (C2, C3, C4, C5): Four signals in the aromatic region (δ 100-140 ppm) are anticipated. The C2 carbon, attached to the ester, will be the most downfield of the ring carbons.

-

Cyano Carbon (-CN): A signal for the nitrile carbon is expected around δ 115-120 ppm.

-

Cyanomethyl Carbon (-CH₂CN): The methylene carbon should appear in the range of δ 35-45 ppm.

-

Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group is expected to resonate around δ 51-53 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ for the nitrile group.

-

C=O Stretch: A strong, sharp absorption band characteristic of an α,β-unsaturated ester carbonyl should be present around 1700-1720 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹ are expected for the C-H bonds of the pyrrole ring.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and methylene groups.

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ is anticipated for the ester C-O bond.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 164. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 133, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 105.

-

Synthesis of this compound

The most direct and logical synthetic route to this compound is the N-alkylation of the readily available methyl 1H-pyrrole-2-carboxylate with an appropriate cyanomethylating agent, such as 2-bromoacetonitrile. This reaction is a classic example of a nucleophilic substitution where the deprotonated pyrrole nitrogen acts as the nucleophile.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of pyrroles and related heterocycles.[12]

Materials and Reagents:

-

Methyl 1H-pyrrole-2-carboxylate

-

2-Bromoacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 1H-pyrrole-2-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.2-0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

-

Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes, or until the evolution of gas ceases, indicating the formation of the sodium pyrrolide salt.

-

Alkylation: Slowly add a solution of 2-bromoacetonitrile (1.1 eq) in a small amount of anhydrous DMF via the dropping funnel to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is critical as the pyrrolide anion is a strong base and will be quenched by water.

-

Strong Base: A strong base like sodium hydride is necessary to deprotonate the weakly acidic N-H of the pyrrole.

-

Aprotic Polar Solvent: DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophilic pyrrolide anion.

-

Controlled Addition: Slow addition of the reagents, particularly NaH and 2-bromoacetonitrile, at low temperature helps to control the exothermicity of the reaction and minimize side reactions.

-

Aqueous Workup: The quench with NH₄Cl neutralizes any remaining base, and the subsequent extractions and washes are essential for removing the solvent and inorganic byproducts.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the pyrrole ring, the N-cyanomethyl group, and the methyl ester.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. However, the presence of the electron-withdrawing methyl ester at the 2-position will deactivate the ring towards electrophilic attack and direct incoming electrophiles primarily to the 4-position. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be explored, though may require forcing conditions.

Reactivity of the N-Cyanomethyl Group

The cyanomethyl group offers several avenues for chemical transformation:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, methyl 1-(carboxymethyl)-1H-pyrrole-2-carboxylate, or the amide, methyl 1-(carbamoylmethyl)-1H-pyrrole-2-carboxylate.

-

Reduction: The nitrile can be reduced to a primary amine, methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up possibilities for further derivatization of the resulting amine.

-

Reaction with Organometallics: The nitrile can react with Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine.

-

Generation of a Carbanion: The methylene protons adjacent to the cyano group are acidic and can be deprotonated with a strong base to generate a nucleophilic carbanion, which can then participate in various carbon-carbon bond-forming reactions.[13]

Reactivity of the Methyl Ester

The methyl ester at the 2-position is a versatile handle for further modifications:

-

Hydrolysis: Saponification with a base such as sodium hydroxide will yield the corresponding carboxylic acid, 1-(cyanomethyl)-1H-pyrrole-2-carboxylic acid.

-

Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines, often facilitated by heating or the use of coupling agents.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (1-(cyanomethyl)-1H-pyrrol-2-yl)methanol, using strong reducing agents like LiAlH₄.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl groups.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a diverse array of target molecules with potential applications in several fields:

-

Drug Discovery: As a scaffold for the synthesis of novel bioactive compounds. The pyrrole core is a key component of many existing drugs, and the functional handles on this molecule allow for the introduction of various pharmacophores to explore structure-activity relationships.[2][3][4]

-

Agrochemicals: Pyrrole derivatives have been investigated for their potential as herbicides, insecticides, and fungicides. This compound can serve as a starting material for the development of new agrochemicals.

-

Materials Science: The pyrrole ring is a component of conducting polymers and organic electronic materials. The functional groups on this molecule allow for its incorporation into larger polymeric structures or for the synthesis of novel dyes and pigments.

-

Organic Synthesis: As a versatile intermediate, it can be used in the construction of more complex heterocyclic systems, such as pyrrolo[1,2-a]pyrazines, through intramolecular cyclization reactions.[14]

Safety and Handling

Hazard Identification: [15]

-

Harmful if swallowed (H302).

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Precautionary Measures: [15]

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: [1]

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Recommended storage temperature: 2-8 °C.

Disclaimer: This information is for guidance only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound before handling.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reactive pyrrole core and two distinct functional groups provides a rich platform for the creation of diverse and complex molecular architectures. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and an exploration of its chemical reactivity, empowering researchers to effectively utilize this compound in their scientific pursuits.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]

-

Nedolya, N. A., et al. (2023). Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. Molecules, 28(3), 1345. [Link]

-

NIST. Methyl 1-methylpyrrole-2-carboxylate. In NIST Chemistry WebBook. [Link]

-

PubChem. Methyl 1-methylpyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Gheorghe, A., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6435. [Link]

-

Gheorghe, A., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. ResearchGate. [Link]

-

PubMed. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

-

PubChem. Methyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

GISSMO NMR. Methyl 1H-pyrrole-2-carboxylate. [Link]

-

PrepChem.com. Synthesis of methyl pyrrole-2-carboxylate. [Link]

-

PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

Demir, A. S., Emrullahoglu, M., & Ardahan, G. (2007). New approaches to polysubstituted pyrroles and pyrrolinones from α-cyanomethyl-β-ketoesters. Tetrahedron, 63(2), 461-468. [Link]

-

Karaman, R., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7907. [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

Wang, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 63(10), 5279-5301. [Link]

-

Imbri, D., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(23), 11750-11758. [Link]

-

Wikipedia. Pyrrole. [Link]

-

Reddy, R. P., & Kumar, M. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(35), 11776-11782. [Link]

-

Donohoe, T. J., et al. (2007). Partial reduction of pyrroles: application to natural product synthesis. The Chemical Record, 7(3), 155-167. [Link]

-

ResearchGate. Please suggest best process for N-methyl pyrrole synthesis?. [Link]

-

ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Pi Chemicals. Material Safety Data Sheet. [Link]

-

SpectraBase. Methyl 1-methylpyrrole-2-carboxylate. [Link]

-

NIST. Methyl 1-methylpyrrole-2-carboxylate. In NIST Chemistry WebBook. [Link]

-

NIST. Methyl pyrrole-2-carboxylate. In NIST Chemistry WebBook. [Link]

-

Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053-1059. [Link]

-

PubChem. Methyl 1-(2-cyanophenyl)pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Movassaghi, M., & Hill, M. D. (2003). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Letters, 5(20), 3679-3682. [Link]

-

Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

-

Li, J., et al. (2022). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 20(3), 566-570. [Link]

-

PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. 123257-07-8 CAS MSDS (1H-Pyrrole-2-carboxylicacid,1-(cyanomethyl)-,methylester(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. Methyl 1-methylpyrrole-2-carboxylate [webbook.nist.gov]

- 7. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GISSMO - Methyl 1H-pyrrole-2-carboxylate [gissmo.bmrb.io]

- 10. Methyl 1-methylpyrrole-2-carboxylate [webbook.nist.gov]

- 11. Methyl pyrrole-2-carboxylate [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural features of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, specifically the electron-withdrawing cyanomethyl group at the N1 position and the methyl carboxylate group at the C2 position, significantly influence its spectroscopic properties. Understanding these influences is key to its unambiguous identification.

Molecular Structure and Key Features

This compound (CAS No. 123257-07-8) possesses a molecular formula of C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol .[1] Its structure consists of a central pyrrole ring, a five-membered aromatic heterocycle. The key functional groups that dictate its spectroscopic signature are the N-substituted cyanomethyl group (-CH₂CN) and the C2-substituted methyl carboxylate group (-COOCH₃).

Part 1: Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds, including methyl 1-methylpyrrole-2-carboxylate and methyl 1H-pyrrole-2-carboxylate.[2][3]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the pyrrole ring protons, the methylene protons of the cyanomethyl group, and the methyl protons of the ester. The electron-withdrawing nature of the substituents will cause a general downfield shift of the pyrrole ring protons compared to unsubstituted pyrrole.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.0 - 7.2 | dd | J₅,₄ ≈ 2.5-3.0, J₅,₃ ≈ 1.5-2.0 |

| H-3 | 6.8 - 7.0 | dd | J₃,₄ ≈ 3.5-4.0, J₃,₅ ≈ 1.5-2.0 |

| H-4 | 6.1 - 6.3 | dd | J₄,₃ ≈ 3.5-4.0, J₄,₅ ≈ 2.5-3.0 |

| N-CH₂-CN | 5.4 - 5.6 | s | - |

| O-CH₃ | 3.8 - 3.9 | s | - |

Causality Behind Predictions: The chemical shifts of the pyrrole protons (H-3, H-4, and H-5) are influenced by the anisotropic effects of the ring current and the electronic effects of the substituents. The cyanomethyl and methyl carboxylate groups are both electron-withdrawing, which deshields the ring protons, shifting them downfield. The H-5 proton is expected to be the most downfield due to its proximity to the nitrogen and the influence of the adjacent ester group. The methylene protons of the cyanomethyl group are significantly deshielded by the adjacent nitrogen and the nitrile group, resulting in a singlet in the 5.4 - 5.6 ppm range. The methyl ester protons will appear as a characteristic singlet around 3.8 - 3.9 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 160 - 165 |

| C-5 | 125 - 130 |

| C-2 | 122 - 127 |

| C-3 | 115 - 120 |

| CN (nitrile) | 115 - 120 |

| C-4 | 110 - 115 |

| O-CH₃ | 50 - 55 |

| N-CH₂-CN | 35 - 40 |

Causality Behind Predictions: The carbonyl carbon of the ester group will be the most downfield signal. The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The C-2 and C-5 carbons, being adjacent to the heteroatom and substituents, will be more downfield than C-3 and C-4. The nitrile carbon (CN) is expected in the 115-120 ppm range.[4] The methyl carbon of the ester and the methylene carbon of the cyanomethyl group will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (nitrile) | 2240 - 2260 | Medium |

| C=O (ester) | 1710 - 1730 | Strong |

| C=C (aromatic) | 1500 - 1600 | Medium |

| C-O (ester) | 1200 - 1300 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

Causality Behind Predictions: The strong absorption band for the ester carbonyl (C=O) stretch is expected around 1710-1730 cm⁻¹. The nitrile (C≡N) stretch will appear as a medium intensity band in the 2240-2260 cm⁻¹ region. The aromatic C=C stretching vibrations of the pyrrole ring will be observed in the 1500-1600 cm⁻¹ range. The strong C-O stretch of the ester will be prominent in the 1200-1300 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₂CN]⁺ |

| 133 | [M - OCH₃]⁺ |

| 105 | [M - COOCH₃]⁺ |

| 40 | [CH₂CN]⁺ |

Causality Behind Predictions: The molecular ion peak [M]⁺ is expected at m/z 164, corresponding to the molecular weight of the compound. Key fragmentation pathways would include the loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z 124, loss of the methoxy radical (•OCH₃) to give a fragment at m/z 133, and loss of the methyl carboxylate radical (•COOCH₃) to yield a fragment at m/z 105. The peak at m/z 40 would correspond to the cyanomethyl cation [CH₂CN]⁺.

Part 2: Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard EI energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 30-300.

-

Part 3: Visualization

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

-

PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Ilies, M., Ilie, C., Bîcu, E., Shova, S., & Mangalagiu, I. I. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6483. Retrieved from [Link][4]

-

GISSMO. (n.d.). Methyl 1H-pyrrole-2-carboxylate. Retrieved from [Link][3]

Sources

- 1. 123257-07-8 CAS MSDS (1H-Pyrrole-2-carboxylicacid,1-(cyanomethyl)-,methylester(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GISSMO - Methyl 1H-pyrrole-2-carboxylate [gissmo.bmrb.io]

- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of these vital heterocyclic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, supported by established principles of NMR spectroscopy and detailed experimental protocols, to aid in the accurate interpretation of spectral data.

The pyrrole scaffold is a fundamental component in a vast array of natural products and pharmaceuticals.[1] Understanding the influence of various substituents on the chemical environment of the pyrrole ring is critical for confirming molecular structures and predicting physicochemical properties.[1] This guide will delve into the characteristic chemical shifts of a disubstituted pyrrole, exploring how these are modulated by the electronic effects of the N-cyanomethyl and C2-methoxycarbonyl groups.

Core Principles of Pyrrole NMR Spectroscopy

The five-membered aromatic ring of pyrrole gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.[1] In an unsubstituted pyrrole molecule, symmetry results in two unique proton signals and two unique carbon signals in the aromatic region.[1] The α-protons (H-2/H-5) and α-carbons (C-2/C-5) are located adjacent to the nitrogen atom, while the β-protons (H-3/H-4) and β-carbons (C-3/C-4) are further away.[1] The chemical shifts of these nuclei are highly sensitive to the electronic nature of any substituent attached to the ring.[1]

Generally, electron-withdrawing groups (EWGs) deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups (EDGs) shield the ring nuclei, resulting in an upfield shift to lower ppm values.[1] The magnitude of this shift depends on both the nature of the substituent and its position on the pyrrole ring. In the case of this compound, both the cyanomethyl and the methyl carboxylate groups are electron-withdrawing, which will significantly influence the chemical shifts of the pyrrole ring protons and carbons.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three pyrrole ring protons, the methylene protons of the cyanomethyl group, and the methyl protons of the ester group. The electron-withdrawing nature of the substituents will cause all pyrrole ring protons to shift downfield compared to unsubstituted pyrrole.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.9 - 7.1 | Doublet of doublets | J(H3-H4) ≈ 3.5-4.0, J(H3-H5) ≈ 1.5-2.0 |

| H-4 | ~6.2 - 6.4 | Doublet of doublets | J(H4-H3) ≈ 3.5-4.0, J(H4-H5) ≈ 2.5-3.0 |

| H-5 | ~6.8 - 7.0 | Doublet of doublets | J(H5-H4) ≈ 2.5-3.0, J(H5-H3) ≈ 1.5-2.0 |

| -CH₂CN | ~5.3 - 5.5 | Singlet | N/A |

| -OCH₃ | ~3.8 - 3.9 | Singlet | N/A |

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The signals for the pyrrole ring carbons will be influenced by the electron-withdrawing substituents. The carbonyl carbon of the ester, the nitrile carbon, the methylene carbon, and the methyl carbon will also show characteristic signals.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125 - 128 |

| C-3 | ~110 - 113 |

| C-4 | ~112 - 115 |

| C-5 | ~123 - 126 |

| -C=O | ~160 - 163 |

| -CH₂CN | ~35 - 38 |

| -CN | ~115 - 118 |

| -OCH₃ | ~51 - 53 |

Experimental Protocols

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4]

-

Concentration:

-

Transfer: The solution should be homogeneous and free of particulate matter.[5] Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[2][4]

-

Volume: The sample height in the NMR tube should be between 4.0 and 5.0 cm to ensure it is within the detection region of the NMR probe.[4][6]

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[7]

¹H NMR Acquisition Parameters:

| Parameter | Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for a few milligrams of sample. |

| Acquisition Time (AQ) | 2-4 s | Determines the digital resolution. A longer acquisition time provides better resolution.[8] |

| Relaxation Delay (D1) | 1-2 s | Allows for relaxation of the protons between scans. |

| Spectral Width (SW) | 12-16 ppm | Should encompass all expected proton signals.[7] |

¹³C NMR Acquisition Parameters:

| Parameter | Value | Rationale |

| Pulse Program | zgpg30 | A standard proton-decoupled 30-degree pulse experiment. |

| Number of Scans (NS) | 1024 or more | A higher number of scans is needed due to the low sensitivity of ¹³C.[8] |

| Acquisition Time (AQ) | 1-2 s | A balance between resolution and experiment time. |

| Relaxation Delay (D1) | 2 s | Ensures quantitative results, especially for quaternary carbons. |

| Spectral Width (SW) | 200-240 ppm | Covers the entire range of expected ¹³C chemical shifts.[9] |

Visualization of Key Concepts

Molecular Structure and Atom Numbering

Caption: General workflow for NMR analysis from sample preparation to structural elucidation.

References

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available from: [Link]

-

JEOL. NMR Sample Preparation. Available from: [Link]

-

Nanalysis. NMR acquisition parameters and qNMR. Available from: [Link]

-

Western University. NMR Sample Preparation. Available from: [Link]

-

University of Wisconsin-Madison. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Available from: [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

-

LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available from: [Link]

-

Shimokawa, S., Fukui, H., & Sohma, J. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-699. Available from: [Link]

-

Wiley-VCH. NMR Spectroscopy: Data Acquisition. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of compound 3a. Available from: [Link]

-

ResearchGate. Nuclear magnetic resonance spectra of some pyrrole derivatives. Available from: [Link]

-

Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]

-

Wiley Online Library. 13C NMR chemical shift assignments for some 1H‐pyrrole‐2‐carboxylic acid derivatives. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]

-

Royal Society of Chemistry. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Available from: [Link]

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

GISSMO NMR. Methyl 1H-pyrrole-2-carboxylate. Available from: [Link]

-

The Royal Society of Chemistry. Pyrrol Supp Info revised. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

National Institutes of Health. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available from: [Link]

-

Chemical Synthesis Database. methyl 1-phenyl-1H-pyrrole-2-carboxylate. Available from: [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

National Institutes of Health. Methyl 1-methylpyrrole-2-carboxylate. Available from: [Link]

-

PubChemLite. Methyl 1h-pyrrole-2-carboxylate (C6H7NO2). Available from: [Link]

-

SpectraBase. Methyl 1-methylpyrrole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ChemSynthesis. methyl 1-(1H-pyrrol-1-ylcarbonyl)-1H-pyrrole-2-carboxylate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. organomation.com [organomation.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, a substituted N-arylpyrrole of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the core principles of mass spectrometry as applied to this molecule, predicts its fragmentation behavior under various ionization techniques, and offers detailed protocols for its analysis. The insights provided herein are grounded in established scientific principles and aim to equip the reader with the expertise to confidently analyze this and structurally related compounds.

Introduction to this compound and the Role of Mass Spectrometry

This compound belongs to the pyrrole class of heterocyclic compounds, which form the core structure of many biologically active molecules and pharmaceuticals.[1] The pyrrole nucleus is found in natural products like heme and chlorophyll and in synthetic drugs such as atorvastatin and sunitinib.[1] The subject of this guide, with its cyanomethyl and methyl carboxylate substitutions, presents a unique analytical challenge and opportunity. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. It provides crucial information about a molecule's mass, elemental composition, and structural features through the analysis of its ionized forms and their fragments.[2]

This guide will focus on two primary ionization techniques: Electron Ionization (EI), a "hard" ionization method that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" ionization technique that typically produces intact molecular ions.[2][3] Understanding the molecule's behavior under both conditions is paramount for comprehensive characterization.

Core Concepts in the Mass Spectrometry of Heterocyclic Compounds

The choice of ionization technique is a critical first step in mass spectrometric analysis and is dictated by the analyte's properties and the desired information.

Electron Ionization (EI): This technique bombards the analyte with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[4] The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information. EI is well-suited for volatile and thermally stable compounds and is often coupled with Gas Chromatography (GC-MS).[2] For N-substituted pyrroles, EI mass spectra often show a stable molecular ion peak, with fragmentation initiated by cleavage of bonds alpha to the pyrrole ring or within the substituent groups.[2][5]

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for less volatile or thermally labile molecules.[3] It generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which is invaluable for determining the molecular weight of the parent compound.[6][7] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion, providing detailed structural insights.[8][9] The fragmentation pathways of 2-substituted pyrrole derivatives under ESI conditions are significantly influenced by the nature of the side-chain substituents.[10][11]

Predicted Mass Spectrometry Fragmentation Pathways

Based on the known fragmentation patterns of pyrrole derivatives and related heterocyclic compounds, we can predict the behavior of this compound under both EI and ESI conditions.

Predicted Electron Ionization (EI) Fragmentation

The molecular weight of this compound (C₈H₈N₂O₂) is 176.16 g/mol . Under EI, a prominent molecular ion peak (M⁺˙) at m/z 176 is expected. Key fragmentation pathways are likely to involve the substituents on the pyrrole ring.

Key Predicted EI Fragments:

| m/z | Proposed Fragment | Proposed Loss |

| 176 | [M]⁺˙ | - |

| 145 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 136 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical |

| 117 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate radical |

| 94 | [Pyrrole-2-carboxylate ion]⁺ | Cleavage of the N-CH₂CN bond |

| 78 | [Pyrrole cation]⁺ | Further fragmentation |

Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive ion mode ESI, the protonated molecule [M+H]⁺ at m/z 177 would be the precursor ion for MS/MS analysis. Fragmentation would likely be initiated by the loss of neutral molecules.

Key Predicted ESI-MS/MS Fragments:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 177 | 145 | Loss of methanol (CH₃OH) |

| 177 | 136 | Loss of acetonitrile (CH₃CN) |

| 177 | 118 | Loss of both methanol and HCN |

| 136 | 108 | Loss of CO |

Experimental Protocols

To obtain high-quality mass spectra, meticulous adherence to optimized experimental protocols is essential.

GC-MS Analysis Protocol

This protocol is designed for the analysis of this compound using a standard GC-MS system with an EI source.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

-

-

Gas Chromatography (GC) Parameters:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

-

Data Analysis:

-

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern.

-

LC-MS/MS Analysis Protocol

This protocol is suitable for the analysis of the target compound using a liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.[8][12]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

-

Dilute to a final concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 10% B.

-

2-10 min: 10% to 90% B.

-

10-12 min: 90% B.

-

12-12.1 min: 90% to 10% B.

-

12.1-15 min: 10% B (re-equilibration).

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

MS1 Scan: Full scan from m/z 100-500 to identify the [M+H]⁺ ion.

-

MS/MS Scan: Product ion scan of the precursor ion at m/z 177.

-

Collision Energy: Ramped from 10-30 eV to observe a range of fragment ions.

-

-

Data Analysis:

-

Extract the chromatogram for m/z 177 to confirm the presence of the analyte.

-

Analyze the product ion spectrum to identify key fragment ions.

-

Propose fragmentation pathways based on the observed product ions and their relative abundances.

-

Data Interpretation and Trustworthiness

The interpretation of mass spectra is a deductive process that combines theoretical knowledge with empirical data. The proposed fragmentation pathways in this guide serve as a hypothesis to be tested against experimental results. A self-validating system of analysis involves:

-

Consistency Check: The fragmentation patterns observed should be consistent with the known chemical properties of the functional groups present in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous identification of fragment ions, HRMS can be employed to determine their elemental composition.

-

Isotopic Labeling Studies: In advanced research, isotopic labeling can definitively confirm fragmentation mechanisms.

By following the detailed protocols and applying these principles of data interpretation, researchers can achieve a high degree of confidence in their structural assignments.

Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometric analysis of this compound. By understanding the principles of EI and ESI and predicting the fragmentation pathways, researchers are better equipped to design experiments and interpret the resulting data. The detailed protocols provided offer a robust starting point for the analysis of this and other novel pyrrole derivatives, ultimately facilitating advancements in drug discovery and development.

References

-

de la Torre, X., Botrè, F., & Rosati, F. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A, 1125(2), 195–203. [Link]

-

Trisonthi, P., & Pripdeevech, P. (2018). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. Molecules, 23(10), 2585. [Link]

-

Kádár, Z., Gáspár, A., & Gáspár, R. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1149–1157. [Link]

-

Leal, R. V. P., Sarmanho, G. F., Leal, L. H., Garrido, B. C., Carvalho, L. J., Rego, E. C. P., & Seidl, P. R. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods, 9(22), 3326–3334. [Link]

-

Royal Society of Chemistry. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods. [Link]

-

Kosyakov, D. S., Novikova, A. S., & Kholuysky, D. A. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(21), 6485. [Link]

-

Potapov, A. S., & Dorofeev, V. V. (2017). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 87(10), 2448–2456. [Link]

-

Kosyakov, D. S., Novikova, A. S., & Kholuysky, D. A. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2677–2686. [Link]

-

NIST. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, C., & Li, Z. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. In Wikipedia. Retrieved from [Link]

-

Majid Ali. (2022, December 19). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption [Video]. YouTube. [Link]

-

Applegarth, D. A., & Toone, J. R. (2009). N-(pyrrole-2-carboxyl) glycine a diagnostic marker of hyperprolinaemia type II: mass spectra of trimethylsilyl derivatives. Clinica Chimica Acta, 405(1-2), 153–154. [Link]

-

Ivan, B.-C., Dumitrascu, F., Anghel, A. I., Ancuceanu, R. V., Shova, S., Dumitrescu, D., Draghici, C., Olaru, O. T., Nitulescu, G. M., Dinu, M., & Barbuceanu, S.-F. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6439. [Link]

-

Kruve, A., & Lõkov, M. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5944–5951. [Link]

-

Takhistov, V. V., & Pleshkov, S. I. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013101. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3), 003. [Link]

Sources

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

The Cyanomethyl Group on a Pyrrole Ring: A Nexus of Reactivity for Synthetic Innovation

Abstract

The cyanomethyl-substituted pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile handle for molecular elaboration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity inherent to the cyanomethyl group when appended to a pyrrole ring. Moving beyond a simple recitation of reactions, this document elucidates the mechanistic underpinnings and stereoelectronic factors that govern the diverse transformations of this functional dyad. We will explore the nuanced reactivity of the nitrile moiety, the strategic importance of the active methylene bridge, and the influence of the pyrrole ring's electronic landscape on the overall chemical behavior. This guide is designed to empower chemists to strategically leverage the cyanomethyl pyrrole core for the efficient construction of complex molecular architectures.

Introduction: The Strategic Significance of the Cyanomethylpyrrole Moiety

Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents. The introduction of a cyanomethyl group (-CH₂CN) onto the pyrrole ring dramatically expands its synthetic utility. This appendage is not merely a passive substituent; it is a reactive nexus, offering three primary sites for chemical modification: the electrophilic carbon of the nitrile, the nucleophilic nitrogen of the nitrile (upon coordination or reduction), and the acidic protons of the methylene bridge. The interplay of these reactive centers, modulated by the electron-rich nature of the pyrrole ring, provides a rich and often nuanced chemical landscape for synthetic exploration. Understanding the factors that control the chemoselectivity of reactions at these sites is paramount for the rational design of synthetic routes.

Reactivity of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations to yield other valuable moieties.

Hydrolysis to Pyrrolylacetic Acids

The conversion of the cyanomethyl group to a carboxylic acid is a fundamental transformation, providing access to pyrrole-2-acetic acid derivatives, which are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. This hydrolysis can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.

Mechanism of Nitrile Hydrolysis:

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid.[1]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which is protonated upon acidic workup to give the carboxylic acid.[1][2]

Experimental Protocol: General Procedure for the Hydrolysis of (Pyrrol-2-yl)acetonitrile

-

Acidic Conditions: (Pyrrol-2-yl)acetonitrile is dissolved in a mixture of a strong mineral acid (e.g., concentrated HCl or H₂SO₄) and water. The mixture is heated to reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material. After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the pyrrole-2-acetic acid. The product is then collected by filtration, washed with cold water, and dried.

-

Basic Conditions: (Pyrrol-2-yl)acetonitrile is suspended in an aqueous solution of a strong base (e.g., NaOH or KOH). The mixture is heated to reflux for an extended period. Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the pyrrole-2-acetic acid. The product is isolated by filtration, washed with cold water, and dried.[3]

Reduction to 2-(2-Aminoethyl)pyrroles

The reduction of the cyanomethyl group to a primary amine is a crucial step in the synthesis of various alkaloids and pharmacologically active compounds, including tryptamine analogs. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reduction Workflow:

Experimental Protocol: Reduction of (Pyrrol-2-yl)acetonitrile with LiAlH₄

-

A solution of (pyrrol-2-yl)acetonitrile in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

The resulting granular precipitate is removed by filtration, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 2-(2-aminoethyl)pyrrole, which can be further purified by distillation or chromatography.[4]

Reactivity of the Active Methylene Bridge

The methylene group flanked by the pyrrole ring and the electron-withdrawing cyano group exhibits significant acidity, allowing for the formation of a resonance-stabilized carbanion. This nucleophilic center is the linchpin for a variety of carbon-carbon bond-forming reactions.

Alkylation Reactions

Deprotonation of the active methylene group with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a potent nucleophile that can readily participate in Sₙ2 reactions with alkyl halides. This provides a straightforward method for introducing alkyl substituents at the α-position to the pyrrole ring.

Alkylation Mechanism:

Experimental Protocol: General Procedure for the Alkylation of (Pyrrol-2-yl)acetonitrile

-

To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise to generate LDA.

-

A solution of (pyrrol-2-yl)acetonitrile in anhydrous THF is then added slowly to the LDA solution, and the mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

The alkyl halide is added, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5][6]

Condensation Reactions with Carbonyl Compounds

The carbanion generated from (pyrrol-2-yl)acetonitrile can also act as a nucleophile in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. This reaction provides access to α,β-unsaturated nitriles, which are valuable intermediates in organic synthesis.

Knoevenagel Condensation Mechanism:

The reaction is typically catalyzed by a weak base (e.g., piperidine or pyridine) and involves the nucleophilic addition of the carbanion to the carbonyl group, followed by dehydration to yield the α,β-unsaturated product.[1]

Experimental Protocol: Knoevenagel Condensation of (Pyrrol-2-yl)acetonitrile with Benzaldehyde

-

A mixture of (pyrrol-2-yl)acetonitrile, benzaldehyde, and a catalytic amount of a weak base (e.g., piperidine) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to afford the desired 2-cyano-3-phenyl-3-(pyrrol-2-yl)acrylonitrile.[7]

Intramolecular Reactions: The Thorpe-Ziegler Cyclization

In molecules containing two nitrile groups, an intramolecular version of the Thorpe reaction, known as the Thorpe-Ziegler reaction, can occur. This powerful cyclization method is used to synthesize large rings and cyclic ketones after hydrolysis of the initial enamine product. While not a direct reaction of a simple cyanomethylpyrrole, the principles are highly relevant for more complex pyrrole-containing dinitriles. The reaction is initiated by a base, which deprotonates the α-carbon of one nitrile, and the resulting carbanion attacks the carbon of the second nitrile group intramolecularly.[5][8][9]

Influence of the Pyrrole Ring and its Substituents

The reactivity of the cyanomethyl group is intrinsically linked to the electronic properties of the pyrrole ring.

-

Positional Isomerism: The acidity of the methylene protons and the electrophilicity of the nitrile carbon are influenced by whether the cyanomethyl group is at the 2- or 3-position of the pyrrole ring. The greater electron-donating ability of the nitrogen atom towards the 2-position can influence the stability of the corresponding carbanion.

-

Substituent Effects: Electron-donating groups on the pyrrole ring will increase the electron density of the ring, potentially decreasing the acidity of the methylene protons. Conversely, electron-withdrawing groups will increase the acidity of these protons, facilitating carbanion formation.[10][11] These electronic perturbations can be strategically employed to modulate the reactivity of the cyanomethyl group. For instance, N-protection with an electron-withdrawing group can prevent unwanted side reactions at the pyrrole nitrogen during reactions involving the cyanomethyl group.[12]

Conclusion

The cyanomethyl group on a pyrrole ring is a synthetically powerful functional group that offers a multitude of opportunities for molecular diversification. By understanding the fundamental principles of its reactivity—the transformations of the nitrile, the nucleophilicity of the active methylene bridge, and the modulating influence of the pyrrole ring—chemists can unlock the full potential of this versatile building block. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of synthetic strategies targeting novel and complex pyrrole-containing molecules for a wide range of applications.

References

- Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans.1904, 85, 1726–1761.

- Schaefer, J. P.; Bloomfield, J. J.

-

JoVE. Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

Thirupathi, G. et al. Facile and Green Syntheses of 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles (V) and a Study of Their Antimicrobial Activities. ChemInform. [Link]

- Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. Reduction of L-valine to L-valinol. Org. Synth.1990, 69, 530.

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. [Link]

-

The Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

-

Sci-Hub. A Convenient Approach to the Synthesis of 2‐(2‐Aminoethyl)pyrroles and Their Heterocyclization into Hydrogenated Pyrrolopyridines and Related Pyrroloindolizines. [Link]

-

PubMed. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. [Link]

- Google Patents.